molecular formula C17H16FN3O B2616259 1-[2-(4-fluorophenyl)ethyl]-3-(1H-indol-3-yl)urea CAS No. 899753-30-1

1-[2-(4-fluorophenyl)ethyl]-3-(1H-indol-3-yl)urea

Cat. No.: B2616259
CAS No.: 899753-30-1
M. Wt: 297.333
InChI Key: IDXJPBMTJXUJOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-[2-(4-fluorophenyl)ethyl]-3-(1H-indol-3-yl)urea typically involves the reaction of tryptamine with a fluorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane, under mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[2-(4-fluorophenyl)ethyl]-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:

Scientific Research Applications

1-[2-(4-fluorophenyl)ethyl]-3-(1H-indol-3-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-fluorophenyl)ethyl]-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and stability . Pathways involved may include inhibition of viral replication, reduction of inflammation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O/c18-13-7-5-12(6-8-13)9-10-19-17(22)21-16-11-20-15-4-2-1-3-14(15)16/h1-8,11,20H,9-10H2,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXJPBMTJXUJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)NC(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.